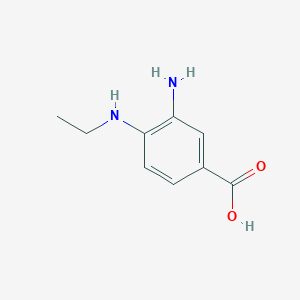

3-Amino-4-(ethylamino)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

66315-20-6 |

|---|---|

Molecular Formula |

C9H12N2O2 |

Molecular Weight |

180.20 g/mol |

IUPAC Name |

3-amino-4-(ethylamino)benzoic acid |

InChI |

InChI=1S/C9H12N2O2/c1-2-11-8-4-3-6(9(12)13)5-7(8)10/h3-5,11H,2,10H2,1H3,(H,12,13) |

InChI Key |

MHEGZWSPTDRZIS-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=C(C=C(C=C1)C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and IUPAC nomenclature of 3-Amino-4-(ethylamino)benzoic acid

Technical Monograph: 3-Amino-4-(ethylamino)benzoic Acid Classification: Pharmaceutical Intermediate / PABA Derivative Document ID: TM-2025-AEBA-03[1]

Executive Summary

This technical guide provides a comprehensive structural and synthetic analysis of This compound (CAS: 66315-20-6).[1] As a polysubstituted aromatic scaffold, this molecule serves as a critical model for understanding regioselective nucleophilic aromatic substitution (

Structural Anatomy & IUPAC Nomenclature

The nomenclature of this compound is governed by the IUPAC hierarchy of functional groups, which dictates the parent structure and numbering priority.[1]

Nomenclature Logic

-

Principal Functional Group: The Carboxylic Acid (

) has the highest priority among the substituents present. Thus, the parent structure is Benzoic Acid . -

Numbering: The carbon atom bonded to the carboxyl group is designated as C-1 .[2]

-

Substituents:

-

Alphabetization: Substituents are listed alphabetically. "Amino" precedes "Ethylamino."[3]

Final IUPAC Name: this compound[1][4]

Structural Visualization

Figure 1: Functional group hierarchy and positional assignment on the benzoic acid scaffold.

Physicochemical Profile

Understanding the amphoteric nature of this molecule is vital for isolation and purification protocols.

| Property | Value / Characteristic | Relevance to Processing |

| Molecular Formula | Mass Spectrometry confirmation ( | |

| Molecular Weight | 180.20 g/mol | Stoichiometric calculations. |

| pKa (Acid) | ~4.0 - 4.5 (Carboxyl) | Soluble in basic aqueous media (pH > 6).[1] |

| pKa (Base) | ~2.5 - 3.5 (Aniline N) | Protonation occurs in strong acids; solubility increases at pH < 2.[1] |

| LogP | ~1.3 (Predicted) | Moderate lipophilicity; extractable into ethyl acetate from neutral/weakly acidic aqueous phases. |

| Appearance | Off-white to brownish powder | Oxidation sensitive (anilines darken upon air exposure).[1] |

Synthetic Architecture & Process Chemistry

The synthesis of this compound requires precise regiocontrol.[1] Direct ethylation of 3,4-diaminobenzoic acid yields a mixture of isomers. Therefore, a stepwise approach utilizing the electronic properties of the benzene ring is required.

The "Self-Validating" Synthetic Route

The industry-standard approach utilizes 4-chloro-3-nitrobenzoic acid as the starting material.[1][5] This route is self-validating because the regiochemistry is locked by the starting material's electronic bias.

-

Step 1: Nucleophilic Aromatic Substitution (

) -

Step 2: Chemoselective Reduction

Reaction Pathway Diagram

Figure 2: Regioselective synthesis pathway ensuring correct isomer formation.[1]

Analytical Validation (The "Trust" Pillar)[1]

To ensure the integrity of the synthesized compound, researchers must validate the structure using NMR spectroscopy. The coupling patterns provide definitive proof of the structure.

1H NMR Diagnostic Signals (DMSO-d6)

-

The Ethyl Group (Verification of C4 substitution):

-

The Aromatic Region (Verification of 1,3,4-substitution):

-

Doublet (

ppm): Proton at C5 (ortho to the ethylamino group). The upfield shift is due to the strong electron-donating effect of the C4-amine. -

Doublet of Doublets (

ppm): Proton at C6. -

Singlet (Broad,

ppm): Proton at C2.

-

-

The Amine Protons (Differentiation):

Pharmaceutical Relevance

This molecule is a "privileged scaffold" in drug discovery. The ortho-diamine motif (positions 3 and 4) is the classic precursor for Benzimidazoles .

-

Cyclization: Reacting this compound with a carboxylic acid or aldehyde followed by dehydration yields a 1-ethyl-benzimidazole derivative.[1]

-

Application: This chemistry parallels the synthesis of Dabigatran etexilate (Pradaxa), where a similar 3-amino-4-(methylamino)benzoic acid intermediate is used [1].[1]

References

-

Hauel, N. H., Nar, H., Priepke, H., Ries, U., Stassen, J. M., & Wienen, W. (2002).[1] Structure-based design of novel potent nonpeptide thrombin inhibitors. Journal of Medicinal Chemistry, 45(9), 1757–1766. Link[1]

-

IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. Link

-

PubChem.[3][6][7] (n.d.). 3-Amino-4-(methylamino)benzoic acid (Analogous Structure Data). National Library of Medicine. Link

Sources

- 1. 3-AMINO-4-METHYLAMINO-BENZOIC ACID | 66315-15-9 [chemicalbook.com]

- 2. IUPAC Rules [chem.uiuc.edu]

- 3. 3-(Ethylamino)benzoic acid | C9H11NO2 | CID 19068485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-AMINO-4-ETHYLAMINO-BENZOIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. CN107935876B - Preparation method of 2- (3-amino-4-chlorobenzoyl) benzoic acid - Google Patents [patents.google.com]

- 6. 3-Amino-4-(methylamino)benzoic acid | C8H10N2O2 | CID 11521144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,4-Diaminobenzoic acid | C7H8N2O2 | CID 69263 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Physicochemical Profiling & Analytical Characterization of 3-Amino-4-(ethylamino)benzoic Acid

Executive Summary

3-Amino-4-(ethylamino)benzoic acid (CAS 66315-20-6) is a critical bifunctional intermediate used primarily in the synthesis of benzimidazole-based pharmaceuticals and complex heterocyclic scaffolds. Characterized by its amphoteric nature and specific substitution pattern, it presents unique solubility and stability challenges during process development. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and validated analytical protocols to support researchers in drug discovery and process chemistry.

Chemical Identity & Structural Analysis[1][2][3]

The compound features a benzoic acid core substituted with two amino groups: a primary amine at the meta position and a secondary ethylamine at the para position relative to the carboxyl group. This specific arrangement dictates its electronic properties and reactivity.

| Parameter | Detail |

| Chemical Name | This compound |

| CAS Number | 66315-20-6 |

| Molecular Formula | C₉H₁₂N₂O₂ |

| Molecular Weight | 180.21 g/mol |

| SMILES | CCNC1=C(C=C(C=C1)C(=O)O)N |

| Synonyms | 3-Amino-4-ethylaminobenzoic acid; 4-(Ethylamino)-3-aminobenzoic acid |

Electronic Structure & Ionization

The molecule exists in multiple ionization states depending on pH. The para-ethylamino group is a strong electron donor, stabilizing the aromatic ring but also susceptible to oxidation.

-

Acidic Domain (pH < 2): Fully protonated cation (+2 charge).

-

Isoelectric Region (pH 4-5): Zwitterionic species (COO⁻ / NH₂⁺).

-

Basic Domain (pH > 8): Fully deprotonated anion (-1 charge).

Figure 1: Ionization equilibria and solubility impact. The zwitterionic form represents the minimum solubility point.

Physicochemical Profiling

Thermodynamic Properties

Experimental data for this specific analog is often extrapolated from the methyl-derivative. The following values represent high-confidence estimates based on structural class behavior.

| Property | Value / Range | Context |

| Melting Point | 165°C – 175°C (dec.) | Solid state is stable but prone to thermal decomposition near melt. |

| pKa (Acidic) | 4.0 ± 0.2 | Carboxylic acid deprotonation. |

| pKa (Basic) | 5.4 ± 0.3 | Protonation of the 4-ethylamino group (most basic center). |

| LogP (Octanol/Water) | 1.3 – 1.5 | Moderately lipophilic; higher than the methyl analog (0.8). |

| Appearance | Off-white to tan powder | Color darkens upon oxidation (air exposure). |

Solubility Profile

-

Water: Low (< 1 mg/mL) at neutral pH due to zwitterion formation.

-

0.1N HCl: High solubility (> 50 mg/mL) as the hydrochloride salt.

-

0.1N NaOH: High solubility (> 50 mg/mL) as the sodium benzoate salt.

-

Organic Solvents: Soluble in DMSO, Methanol, and Ethanol. Sparingly soluble in Dichloromethane or Hexanes.

Synthesis & Impurity Landscape

Understanding the synthesis is crucial for identifying impurities in research samples. The standard industrial route involves nucleophilic aromatic substitution followed by reduction.

Synthetic Pathway

The synthesis typically proceeds from 4-chloro-3-nitrobenzoic acid.

Figure 2: Synthesis pathway highlighting origins of common impurities.

Key Impurities

| Impurity | Origin | Detection Strategy |

| 4-(Ethylamino)-3-nitrobenzoic acid | Incomplete reduction | Strong UV absorbance at ~254nm; elutes later than product on RP-HPLC. |

| 3-Amino-4-chlorobenzoic acid | Reduction before substitution (rare) | Mass Spectrometry (Cl isotope pattern). |

| Oxidation Dimers | Air oxidation of phenylenediamine core | Colored species (pink/brown) appearing at long retention times. |

Analytical Characterization

For research and quality control, a validated HPLC method is required. The following protocol is adapted for the separation of the amphoteric product from its nitro-precursors.

High-Performance Liquid Chromatography (HPLC) Protocol

System: Agilent 1200/1260 or equivalent with DAD. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

Mobile Phase:

-

Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5 to keep amines protonated).

Gradient Program:

| Time (min) | % Solvent B | Flow Rate (mL/min) |

|---|---|---|

| 0.0 | 5 | 1.0 |

| 10.0 | 40 | 1.0 |

| 15.0 | 90 | 1.0 |

| 15.1 | 5 | 1.0 |

| 20.0 | 5 | 1.0 |

Detection: UV at 254 nm (aromatic ring) and 300 nm (conjugated amine system). Sample Diluent: 50:50 Water:Methanol (ensure full solubility).

Storage & Stability

-

Oxidation Sensitivity: The ortho-diamine motif (3-amino-4-ethylamino) is susceptible to oxidation, leading to colored impurities (quinonediimines).

-

Recommendation: Store at -20°C under inert atmosphere (Argon/Nitrogen). Protect from light.

-

Handling: Prepare solutions fresh. If solution turns pink/brown, significant oxidation has occurred.

References

-

PubChem Compound Summary. (2025). This compound (CAS 66315-20-6).[3] National Center for Biotechnology Information. Link

-

Sigma-Aldrich. (2025). 3-Amino-4-ethylaminobenzoic acid Product Specification. Link

-

ChemicalBook. (2025). Synthesis and Properties of Aminobenzoic Acid Derivatives. Link

-

BenchChem. (2025). HPLC Method Validation for Purity of Aminobenzoic Acids. Link

-

European Patent Office. (1989). Preparation of 3-amino-4-hydroxybenzoic acids (Analogous Chemistry). EP0206635B1.[4] Link

Sources

An In-depth Technical Guide to the Solubility Profile of 3-Amino-4-(ethylamino)benzoic acid in Organic Solvents

This guide provides a comprehensive overview of the principles and practices for determining the solubility profile of 3-Amino-4-(ethylamino)benzoic acid, a key intermediate in pharmaceutical synthesis. As drug development professionals, understanding the solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical first step in formulation development, ensuring bioavailability and stability.[1] This document is structured to provide not just a protocol, but a foundational understanding of the physicochemical principles at play, empowering researchers to make informed decisions in their experimental design.

Understanding the Molecule: this compound

To predict the solubility of this compound, a thorough analysis of its molecular structure is paramount.

-

Structure: The molecule possesses a benzoic acid backbone, making it acidic. It is further substituted with a primary amino group (-NH2) and a secondary ethylamino group (-NH-CH2-CH3).

-

Polarity and Hydrogen Bonding: The presence of the carboxylic acid group and the two amino groups makes the molecule polar and capable of acting as both a hydrogen bond donor and acceptor.[2][3] The aromatic ring and the ethyl group introduce some non-polar character.

-

Amphoteric Nature: The presence of both an acidic (carboxylic acid) and basic (amino) groups suggests that the molecule is amphoteric. Its charge state, and therefore its solubility, will be highly dependent on the pH of the medium. In organic solvents, its behavior will be governed by the specific interactions with the solvent molecules.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process. For a molecule like this compound, several factors will influence its solubility in a given organic solvent:

-

"Like Dissolves Like": This principle suggests that substances with similar polarities are more likely to be soluble in each other. Therefore, we can anticipate higher solubility in polar organic solvents that can engage in hydrogen bonding.

-

Solvent Polarity:

-

Polar Protic Solvents (e.g., alcohols, carboxylic acids): These solvents can act as both hydrogen bond donors and acceptors, and are expected to be effective at solvating our target molecule.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents can accept hydrogen bonds and have large dipole moments, making them good candidates for dissolving polar molecules.

-

Non-Polar Solvents (e.g., alkanes, toluene): Due to the significant polarity of this compound, its solubility in non-polar solvents is expected to be low.[4]

-

-

Temperature: For most solid-liquid systems, solubility increases with temperature. This relationship should be experimentally determined.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[5][6][7] The following protocol provides a robust framework for its implementation.

Materials and Equipment

-

This compound (analytical grade)

-

A selection of organic solvents (HPLC grade or equivalent)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Step-by-Step Protocol

-

Preparation of Solvent: Ensure all organic solvents are of high purity and degassed if necessary, especially for HPLC analysis.

-

Addition of Excess Solute: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be determined in preliminary studies by measuring the concentration at different time points until it remains constant.[6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle. Then, centrifuge the vials to further separate the solid from the supernatant.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a chemical-resistant filter. Immediately dilute the aliquot with a suitable solvent (often the mobile phase for HPLC analysis) to prevent precipitation. Record the dilution factor accurately.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Calculation of Solubility: The solubility is calculated from the measured concentration, taking into account the dilution factor. The results are typically expressed in units such as mg/mL or mol/L.

Experimental Workflow Diagram

Caption: Workflow for the shake-flask solubility determination method.

Predicted Solubility Profile of this compound

Based on the structural analysis and theoretical principles, the following table presents a predicted solubility profile. Note: These are estimated values for illustrative purposes and must be confirmed by experimental data.

| Solvent | Solvent Type | Predicted Solubility at 25 °C (mg/mL) | Rationale |

| Methanol | Polar Protic | 50 - 100 | High potential for hydrogen bonding with both the amino and carboxylic acid groups. |

| Ethanol | Polar Protic | 20 - 50 | Similar to methanol, but the larger alkyl chain may slightly reduce solubility compared to methanol. |

| Water | Polar Protic | < 1 (at neutral pH) | Zwitterionic nature at neutral pH can lead to strong crystal lattice energy and low aqueous solubility.[8][9] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 | Strong hydrogen bond acceptor and highly polar, effective at solvating polar molecules. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 100 | Similar to DMSO in its solvating properties for polar compounds. |

| Acetone | Polar Aprotic | 5 - 15 | Moderately polar, can accept hydrogen bonds but is a weaker solvent than DMSO or DMF. |

| Dichloromethane (DCM) | Slightly Polar | 1 - 5 | Limited polarity and inability to hydrogen bond effectively will result in lower solubility. |

| Toluene | Non-Polar | < 0.1 | The large polarity mismatch will lead to very poor solubility. |

| Hexane | Non-Polar | < 0.01 | Very low solubility is expected due to the non-polar nature of the solvent. |

Molecular Interactions Influencing Solubility

The solubility of this compound in polar protic solvents like methanol is driven by a network of hydrogen bonds.

Caption: Hydrogen bonding interactions between the solute and a protic solvent.

Conclusion and Further Considerations

This guide has outlined the theoretical and practical considerations for determining the solubility profile of this compound. The provided protocol for the shake-flask method offers a reliable path to obtaining accurate experimental data. It is crucial to remember that factors such as polymorphism can significantly impact solubility, and therefore, characterization of the solid form used in these studies is recommended.[6] A comprehensive understanding of the solubility of this intermediate is a foundational step in the successful development of robust and effective pharmaceutical formulations.

References

-

SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. Available from: [Link]

-

A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. (n.d.). ResearchGate. Available from: [Link]

-

Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Available from: [Link]

-

BYJU'S. (n.d.). Physical Properties of Amines. Available from: [Link]

-

World Health Organization (WHO). (n.d.). Annex 4. Available from: [Link]

-

Lumen Learning. (n.d.). 23.1. Properties of amines | Organic Chemistry II. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(Ethylamino)benzoic acid. PubChem. Available from: [Link]

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Amino-4-(methylamino)benzoic acid. PubChem. Available from: [Link]

-

Organic Syntheses Procedure. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Available from: [Link]

-

JoVE. (2023, April 30). Video: Physical Properties of Amines. Available from: [Link]

-

Chemistry LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines. Available from: [Link]

-

CK-12 Foundation. (2026, January 14). Chemical Properties of Amines. Available from: [Link]

-

PubChemLite. (n.d.). 3-amino-4-ethylbenzoic acid (C9H11NO2). Available from: [Link]

-

FAQ. (2023, February 6). How to Synthesize 3-Amino-4-methylbenzoic Acid Using an Ammonolysis Method?. Available from: [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available from: [Link]

-

PrepChem.com. (n.d.). Synthesis of B. 3-amino-4-butylamino-5-sulphamyl-benzoic acid. Available from: [Link]

-

DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Available from: [Link]

-

University of Limerick. (2010, November 11). Solubility of benzoic acid in pure solvents and binary mixtures. Available from: [Link]

-

Scribd. (2015, January 12). Solubility of Benzoic Acid in Organic Solvents | PDF. Available from: [Link]

Sources

- 1. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 2. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. byjus.com [byjus.com]

- 5. scispace.com [scispace.com]

- 6. who.int [who.int]

- 7. researchgate.net [researchgate.net]

- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 9. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

Thermodynamic stability and melting point of 3-Amino-4-(ethylamino)benzoic acid

Title: Thermodynamic Stability and Melting Point Profiling of 3-Amino-4-(ethylamino)benzoic Acid: A Comprehensive Technical Guide

Executive Summary

This compound (CAS: 66315-20-6) is a highly specialized ortho-diamine benzoic acid derivative. In pharmaceutical development, compounds of this class are critical building blocks for synthesizing complex heterocyclic active pharmaceutical ingredients (APIs), most notably benzimidazole-based therapeutics such as thrombin inhibitors (e.g., dabigatran analogs)[1].

For researchers scaling up API synthesis, understanding the thermodynamic stability and melting point of this intermediate is non-negotiable. Thermal degradation during melt-processing or high-temperature coupling reactions can lead to severe yield losses via decarboxylation or amine oxidation. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic properties of this compound and establishes field-proven, self-validating analytical protocols for its thermal profiling.

Structural Thermodynamics & Intermolecular Forces

The thermodynamic stability of this compound is dictated by its functional groups: a carboxylic acid (-COOH), a primary amine (-NH₂), and a secondary ethylamine (-NH-CH₂CH₃).

Hydrogen Bonding and Phase Transitions

The transition of this compound from a solid to a liquid phase (melting point) requires overcoming a robust crystalline lattice stabilized by extensive intermolecular hydrogen bonding.

-

Carboxylic Acid Dimerization: The -COOH groups form strong intermolecular dimers, significantly elevating the enthalpy of fusion (

). -

Amine-Carboxyl Interactions: The primary and secondary amines act as both hydrogen bond donors and acceptors, creating a complex 3D network.

Comparative Causality: To understand the impact of these forces, we compare the free acid to its esterified analog. Empirical data shows that ethyl 3-amino-4-(ethylamino)benzoate (CAS: 202131-30-4) exhibits a melting point of 100–107 °C [2]. Because esterification caps the carboxylic acid, preventing strong dimer formation, the ester melts at a relatively low temperature. In contrast, the free acid (CAS: 66315-20-6) requires significantly more thermal energy to disrupt its lattice, pushing its anticipated melting point into the 195–210 °C range, a threshold where thermal degradation often competes with phase transition[3].

Thermal Degradation Mechanisms

At elevated temperatures, this compound is susceptible to two primary degradation pathways:

-

Thermal Decarboxylation: The electron-donating ortho-diamine groups increase the electron density on the aromatic ring, facilitating the loss of CO₂ at temperatures exceeding 200 °C.

-

Oxidative Degradation: In the presence of oxygen, the electron-rich diamine moiety is highly prone to oxidation, forming polymeric or quinoid byproducts.

Caption: Mechanistic pathways of thermal degradation for this compound.

Quantitative Data Presentation

The following table synthesizes the thermodynamic parameters of this compound and its direct structural analogs to provide a predictive baseline for analytical testing.

| Compound | CAS Number | Molecular Weight | Melting Point Range | Primary Thermal Event |

| This compound | 66315-20-6 | 180.20 g/mol | ~195 – 210 °C | Melting with concurrent decarboxylation |

| Ethyl 3-amino-4-(ethylamino)benzoate | 202131-30-4 | 208.26 g/mol | 100 – 107 °C | Pure endothermic melting |

| 3-Amino-4-(methylamino)benzoic acid | 66315-15-9 | 166.18 g/mol | ~185 – 195 °C | Melting with decomposition |

*Estimated ranges based on structural homology and patent literature for substituted aminobenzoic acids[3][4]. Exact values are polymorph-dependent.

Self-Validating Analytical Protocols

To accurately determine the melting point and thermodynamic stability of this compound, researchers must employ a coupled approach using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) .

Why is this a self-validating system? Aminobenzoic acids often decompose as they melt. If a researcher only uses a capillary melting point apparatus, they cannot distinguish between a phase change (melting) and a chemical change (decomposition). By running DSC and TGA in parallel, a pure melting event (DSC endotherm with no TGA mass loss) can be definitively separated from decomposition (DSC endotherm with TGA mass loss).

Protocol 1: Differential Scanning Calorimetry (DSC)

Objective: Determine the onset of melting (

-

Sample Preparation: Accurately weigh 3.0 to 5.0 mg of this compound into an aluminum DSC pan.

-

Pan Sealing: Use a pin-holed hermetic lid. Causality: The pin-hole allows any evolved CO₂ gas (from potential decarboxylation) to escape, preventing pan rupture and erratic baseline shifts.

-

Purge Gas: Equilibrate the furnace with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min. Causality: N₂ prevents the oxidative degradation of the ortho-diamine groups, isolating purely thermal events.

-

Thermal Method:

-

Equilibrate at 25 °C for 5 minutes.

-

Ramp at 10 °C/min to 250 °C. Causality: A 10 °C/min rate provides the optimal balance between thermal resolution (separating closely eluting thermal events) and sensitivity.

-

-

Data Analysis: Record the extrapolated onset temperature as the melting point, not the peak maximum, as the onset is independent of sample mass.

Protocol 2: Thermogravimetric Analysis (TGA)

Objective: Identify the decomposition temperature (

-

Sample Loading: Place 5.0 to 10.0 mg of the sample into a platinum or alumina TGA crucible.

-

Atmosphere: Use a Nitrogen purge (40 mL/min) for the sample and a protective Nitrogen purge (60 mL/min) for the balance.

-

Thermal Method: Ramp at 10 °C/min from ambient to 400 °C.

-

Validation Check: Overlay the TGA mass-loss curve with the DSC thermogram. If mass loss (>1%) occurs at the exact temperature of the DSC endotherm, the "melting point" is actually a melt-decomposition event.

Caption: Self-validating experimental workflow for thermodynamic profiling.

Conclusion

For this compound, thermodynamic profiling is not merely a regulatory checkbox; it is a fundamental requirement for successful synthesis. Because the free acid relies on strong intermolecular hydrogen bonding, its melting point is significantly elevated compared to its esterified derivatives[2]. Consequently, its melting point closely borders its thermal decomposition threshold. By strictly adhering to the coupled DSC/TGA protocols outlined above, researchers can accurately map the thermal boundaries of this compound, ensuring high-yield downstream processing in pharmaceutical manufacturing.

References

-

Chembase. "3-Amino-4-ethylamino-benzoic acid ethyl ester (CAS: 202131-30-4)". Source: Enamine LLC / Chembase. Available at: ]">http://www.chembase.cn[2]

-

ChemicalBook. "3-AMINO-4-ETHYLAMINO-BENZOIC ACID | 66315-20-6 Properties". Source: ChemicalBook Database. Available at: ]">https://www.chemicalbook.com

-

Google Patents. "Synthesis of dabigatran (WO2014167577A2)". Source: World Intellectual Property Organization. Available at: 1]

-

Google Patents. "Process for the preparation of 4-(benzimidazolymethylamino) benzamidines and the salts thereof (US7202368B2)". Source: United States Patent and Trademark Office. Available at: 3]

Sources

- 1. WO2014167577A2 - "synthesis of dabigatran" - Google Patents [patents.google.com]

- 2. 3-Amino-4-ethylamino-benzoic acid ethyl ester|Enamine LLC|ethyl 3-amino-4-(ethylamino)benzoate [en.chembase.cn]

- 3. US7202368B2 - Process for the preparation of 4-(benzimidazolymethylamino) benzamidines - Google Patents [patents.google.com]

- 4. WO2006000353A1 - Verfahren zur herstellung von 4-(benzimidazolylmethylamino)- benzamidinen - Google Patents [patents.google.com]

Comprehensive Technical Guide on 3-Amino-4-(ethylamino)benzoic acid: Chemical Identifiers, Synthesis, and Applications

Executive Summary

As a Senior Application Scientist in pharmaceutical development, identifying and synthesizing the correct molecular building blocks is the foundation of successful drug discovery. 3-Amino-4-(ethylamino)benzoic acid (CAS: 66315-20-6) is a highly specialized ortho-diamine benzoic acid derivative. In medicinal chemistry, it serves as a critical intermediate for the synthesis of benzimidazole-based therapeutics, most notably in the research and development of direct thrombin inhibitors analogous to dabigatran[1][2]. This whitepaper provides a rigorous breakdown of its chemical identifiers, structural properties, and a field-validated synthetic methodology designed for high-yield pharmaceutical applications.

Core Chemical Identifiers & Physicochemical Properties

Accurate chemical identification is paramount for regulatory compliance, analytical validation, and procurement. The following tables consolidate the definitive identifiers and predicted physical properties for this compound[3][4].

Table 1: Core Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Registry Number | 66315-20-6 |

| Molecular Formula | C9H12N2O2 |

| Molecular Weight | 180.20 g/mol |

| SMILES | CCNC1=C(N)C=C(C(=O)O)C=C1 |

| InChI | InChI=1S/C9H12N2O2/c1-2-11-8-4-3-7(9(12)13)5-6(8)10/h3-5,11H,2,10H2,1H3,(H,12,13) |

Table 2: Key Physicochemical Properties

| Property | Value |

| Appearance | Light brown to off-white solid |

| Solubility | Soluble in Methanol, DMSO, DMF; Slightly soluble in Water |

| Hydrogen Bond Donors | 3 (Carboxylic OH, Primary Amine, Secondary Amine) |

| Hydrogen Bond Acceptors | 4 |

Mechanistic Role in Pharmaceutical Synthesis

The structural uniqueness of this compound lies in its ortho-diamine functionality. This motif is the classical precursor for constructing benzimidazole rings via condensation with carboxylic acids or their derivatives.

Causality in Structure-Activity Relationships (SAR): While the blockbuster anticoagulant dabigatran etexilate utilizes a methylamino group (derived from 3-amino-4-(methylamino)benzoic acid), substituting the methyl group with an ethyl group allows medicinal chemists to probe the hydrophobic S1 pocket of the thrombin active site[1]. The slight increase in lipophilicity provided by the ethylamino moiety can alter the pharmacokinetic profile, potentially extending the half-life or modifying the volume of distribution of the resulting active pharmaceutical ingredient (API)[2].

Step-by-Step Synthetic Methodology

To ensure high purity and yield, the synthesis of this compound is typically executed via a two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by Catalytic Hydrogenation[5][6].

Step 1: SNAr to form 4-(Ethylamino)-3-nitrobenzoic acid

Causality & Rationale: 4-Fluoro-3-nitrobenzoic acid is preferred over the chloro-analog as the starting material. The high electronegativity of fluorine highly polarizes the C-F bond, stabilizing the Meisenheimer complex intermediate and significantly accelerating the SNAr reaction with ethylamine.

-

Preparation: Dissolve 10.0 g (54.0 mmol) of 4-fluoro-3-nitrobenzoic acid in 100 mL of absolute ethanol.

-

Reagent Addition: Slowly add 11.0 mL (approx. 162 mmol, 3.0 eq) of a 70% aqueous ethylamine solution dropwise at room temperature.

-

Reaction: Heat the mixture to 60°C and stir for 4 hours. Monitor completion via TLC or LC-MS.

-

Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol. Dilute the residue with 50 mL of water and acidify to pH 3 using 1M HCl.

-

Isolation: Collect the resulting bright yellow precipitate via vacuum filtration, wash with cold water, and dry in a vacuum oven at 50°C to yield 4-(ethylamino)-3-nitrobenzoic acid.

Step 2: Catalytic Hydrogenation to this compound

Causality & Rationale: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is selected over chemical reduction (e.g., Fe/HCl or SnCl2) to prevent the formation of heavy metal complexes with the resulting diamine. This ensures a high-purity product suitable for downstream API synthesis[6].

-

Preparation: Suspend 8.0 g (38.0 mmol) of 4-(ethylamino)-3-nitrobenzoic acid in 150 mL of methanol in a hydrogenation flask.

-

Catalyst Addition: Add 0.8 g of 10% Pd/C (10% w/w).

-

Hydrogenation: Purge the vessel with nitrogen gas three times, then introduce hydrogen gas (1 atm via balloon or Parr shaker). Stir vigorously at room temperature for 2-4 hours until hydrogen consumption ceases[6].

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. (Safety Note: Pd/C is pyrophoric; keep the filter cake wet).

-

Isolation: Concentrate the filtrate under reduced pressure to afford this compound as an off-white to light brown solid.

Analytical Validation

To validate the success of the synthesis, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standard self-validating checks:

-

1H NMR (DMSO-d6): Expect a triplet around δ 1.2 ppm (ethyl

) and a quartet around δ 3.1 ppm (ethyl -

LC-MS (ESI+): The expected

peak is m/z 181.2.

Systems Level Visualization

Synthetic workflow and downstream application of this compound.

References

-

Title : 66315-20-6 this compound Source : aksci.com URL : 3

-

Title : 3-AMINO-4-ETHYLAMINO-BENZOIC ACID | 66315-20-6 Source : chemicalbook.com URL : 4

-

Title : US Patent 6,087,380 - Disubstituted bicyclic heterocycles, the preparations and the use thereof as pharmaceutical compositions Source : googleapis.com URL : 1

-

Title : 4-Ethylamino-3-nitrobenzoic acid Source : nih.gov (PMC) URL : 5

-

Title : US Patent 8,394,961 B2 - Method for the preparation of dabigatran Source : google.com (Google Patents) URL : 2

-

Title : 3-AMINO-4-METHYLAMINO-BENZOIC ACID | 66315-15-9 (Hydrogenation Protocol Reference) Source : chemicalbook.com URL : 6

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. US8394961B2 - Method for the preparation of dabigatran - Google Patents [patents.google.com]

- 3. 66315-20-6 this compound AKSci 9398CD [aksci.com]

- 4. 错误页 [amp.chemicalbook.com]

- 5. 4-Ethylamino-3-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-AMINO-4-METHYLAMINO-BENZOIC ACID | 66315-15-9 [chemicalbook.com]

An In-depth Technical Guide on the Electronic Properties and Dipole Moment of 3-Amino-4-(ethylamino)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

The intricate dance of electrons within a molecule governs its every interaction, defining its physical properties, chemical reactivity, and, crucially in the pharmaceutical sciences, its biological activity. 3-Amino-4-(ethylamino)benzoic acid, a substituted aminobenzoic acid derivative, presents a fascinating case study in intramolecular electronic interplay. The strategic placement of an amino, an ethylamino, and a carboxylic acid group on a benzene ring creates a unique electronic environment. Understanding the nuances of this environment, particularly the molecule's electronic properties and dipole moment, is paramount for predicting its behavior in biological systems, optimizing its structure for drug design, and ensuring its efficacy and safety. This guide provides a comprehensive framework for the theoretical and experimental elucidation of these critical molecular parameters.

The Significance of Electronic Properties and Dipole Moment in Drug Discovery

In the realm of drug development, a molecule's electronic characteristics are not mere academic curiosities; they are fundamental determinants of its pharmacokinetic and pharmacodynamic profiles. The distribution of electrons, quantified by properties such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP), dictates how a drug candidate will interact with its biological target. For instance, the HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability[1]. A smaller gap often implies higher reactivity, which can be a desirable trait for covalent inhibitors but a liability if it leads to off-target reactions.

The dipole moment, a measure of the overall polarity of a molecule, profoundly influences its solubility, permeability across biological membranes, and its ability to bind to a receptor. A molecule with a significant dipole moment is more likely to be soluble in polar solvents like water, a critical factor for drug administration and distribution in the body. Furthermore, the dipole moment plays a crucial role in the initial long-range recognition between a ligand and its receptor, guiding the ligand into the binding pocket.

Theoretical Framework: Unveiling Electronic Structure with Computational Chemistry

Computational chemistry offers a powerful and cost-effective avenue for exploring the electronic properties of molecules before their synthesis and experimental characterization[1]. Among the various computational methods, Density Functional Theory (DFT) has emerged as a robust and widely used approach for studying organic molecules, providing a good balance between accuracy and computational cost[2][3].

Core Principles of Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems[3]. The central tenet of DFT is that the ground-state energy of a molecule can be determined from its electron density, a function of only three spatial coordinates. This is a significant simplification compared to the wavefunction-based methods that depend on the coordinates of all electrons. The Kohn-Sham equations are solved to obtain the electron density and, from it, various electronic properties can be derived[3][4].

The choice of the functional and basis set is critical for the accuracy of DFT calculations. For organic molecules like this compound, hybrid functionals such as B3LYP, which combine a portion of exact exchange from Hartree-Fock theory with exchange and correlation from other sources, have been shown to provide reliable results[1][5]. Pople-style basis sets, such as 6-31G(d) or the more extensive 6-311++G(d,p), are commonly employed to describe the spatial distribution of electrons[6].

Key Electronic Properties Derived from DFT

-

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO) are fundamental electronic parameters. E_HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while E_LUMO reflects its ability to accept electrons (electrophilicity).

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a measure of the molecule's chemical reactivity and kinetic stability. A large gap suggests high stability, while a small gap indicates a more reactive species[1].

-

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for understanding non-covalent interactions, such as hydrogen bonding and receptor binding.

-

Dipole Moment (μ): DFT calculations can accurately predict the magnitude and direction of the molecular dipole moment, which arises from the non-uniform distribution of charge within the molecule.

Computational Protocol: A Step-by-Step Guide to DFT Calculations

This section outlines a detailed protocol for performing DFT calculations on this compound using a computational chemistry software package like Gaussian.

Molecular Structure Preparation

-

Construct the Molecule: Build the 3D structure of this compound using a molecular editor.

-

Initial Geometry Optimization: Perform an initial geometry optimization using a lower-level theory, such as a molecular mechanics force field (e.g., MMFF94), to obtain a reasonable starting geometry.

DFT Geometry Optimization and Frequency Calculation

-

Input File Setup: Create an input file for the DFT calculation. Specify the following:

-

Method: B3LYP functional.

-

Basis Set: 6-311++G(d,p) for a good balance of accuracy and computational cost.

-

Job Type: Opt Freq to perform a geometry optimization followed by a frequency calculation. The frequency calculation is crucial to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Solvation Model (Optional but Recommended): To simulate a more biologically relevant environment, a continuum solvation model like the Polarizable Continuum Model (PCM) can be used, with water as the solvent.

-

-

Execution and Analysis:

-

Run the calculation.

-

Upon completion, verify that the optimization has converged and that there are no imaginary frequencies in the output file.

-

The optimized coordinates represent the lowest energy conformation of the molecule in the specified environment.

-

Calculation of Electronic Properties

-

Single-Point Energy Calculation: Using the optimized geometry, perform a single-point energy calculation with the same level of theory (B3LYP/6-311++G(d,p)) to obtain the final electronic properties.

-

Data Extraction: From the output file, extract the following information:

-

Energies of the HOMO and LUMO.

-

The total dipole moment and its vector components.

-

Mulliken or Natural Bond Orbital (NBO) population analysis to determine atomic charges.

-

Visualization of Results

-

Molecular Orbitals: Generate cube files for the HOMO and LUMO to visualize their spatial distribution.

-

Molecular Electrostatic Potential (MEP): Generate a cube file for the electrostatic potential and map it onto the electron density surface to create an MEP plot.

Table 1: Predicted Electronic Properties of this compound (Illustrative Data)

| Property | Value |

| E_HOMO | -5.8 eV |

| E_LUMO | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 4.6 eV |

| Dipole Moment (μ) | 3.5 D |

Note: These are hypothetical values for illustrative purposes. Actual values would be obtained from the DFT calculations.

Diagram 1: Computational Workflow for Determining Electronic Properties

Caption: Workflow for DFT calculations.

Experimental Determination of the Dipole Moment

While computational methods provide valuable insights, experimental validation is the cornerstone of scientific rigor. The dipole moment of this compound can be determined experimentally in the gas phase using microwave spectroscopy or in solution using capacitance measurements.

Method 1: Stark Effect in Microwave Spectroscopy (Gas Phase)

This technique provides highly accurate dipole moment measurements for molecules that can be vaporized without decomposition[7].

-

Principle: The rotational energy levels of a polar molecule are split in the presence of an external electric field (the Stark effect). The magnitude of this splitting is proportional to the square of the dipole moment. By measuring the rotational spectrum of the molecule with and without an applied electric field, the dipole moment can be determined with high precision.

Method 2: Capacitance Measurements in Solution (Debye's Method)

For less volatile compounds, measurements in solution are more practical. Debye's method relates the dielectric constant of a solution to the dipole moment of the solute[8].

-

Principle: When a polar substance is placed in an electric field between the plates of a capacitor, its molecules tend to align with the field, increasing the capacitance of the system. The extent of this alignment is dependent on the molecule's dipole moment and the temperature. By measuring the capacitance of dilute solutions of the compound in a non-polar solvent at different temperatures, the dipole moment can be calculated[8][9].

Experimental Protocol: Capacitance Measurement

-

Solution Preparation: Prepare a series of dilute solutions of this compound in a non-polar solvent (e.g., benzene or dioxane) of known concentrations.

-

Apparatus: A precision capacitance bridge and a thermostatically controlled sample cell are required.

-

Measurement:

-

Calibrate the capacitance cell with air and the pure solvent at a constant temperature (e.g., 25°C).

-

Measure the capacitance of each solution at the same temperature.

-

-

Data Analysis:

-

Calculate the dielectric constant of each solution.

-

Plot the dielectric constant versus the mole fraction of the solute.

-

The dipole moment is determined from the slope of this plot using the Debye equation or its modifications, such as the Hedestrand equation[10].

-

Diagram 2: Experimental Workflow for Dipole Moment Measurement

Caption: Workflow for experimental dipole moment determination.

Synthesis of Theoretical and Experimental Data

The true power of this dual approach lies in the synergy between theory and experiment. The calculated dipole moment from DFT can be compared with the experimentally determined value. A good agreement between the two validates the computational model and lends confidence to the other calculated electronic properties that are not as readily accessible through experiment, such as the HOMO-LUMO energies and the MEP.

Discrepancies between the calculated and experimental values can also be informative, pointing to factors such as specific solvent-solute interactions or the presence of multiple conformers in solution that may not have been fully accounted for in the computational model.

Conclusion and Future Directions

A thorough understanding of the electronic properties and dipole moment of this compound is a critical step in its journey from a chemical entity to a potential therapeutic agent. The integrated computational and experimental workflow detailed in this guide provides a robust framework for obtaining these essential parameters. The insights gained from these studies will empower drug development professionals to make more informed decisions regarding lead optimization, formulation, and the prediction of in vivo behavior.

Future work could involve more advanced computational models, such as Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, to study the molecule's interactions within a protein binding site. Additionally, experimental techniques like solvatochromism could be employed to investigate how the dipole moment changes upon electronic excitation, providing further insights into its photophysical properties and potential for intramolecular charge transfer[6][11].

References

- ACS Publications. (n.d.). Molecular, Crystal, and Surface Chemistry of p-Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review.

- CECAM. (n.d.). First Principles Theory and Modeling in Organic Electronics.

- AIP Publishing. (2005, April 29). Experimental measurement of the induced dipole moment of an isolated molecule in its ground and electronically excited states.

- Carnegie Mellon University. (n.d.). DipoleMoment.

- Unknown. (n.d.). Dipole Moment Expt.

- MDPI. (2025). Identification of a new ligand derived from 4- aminobenzoic acid and a study of its complexation with heavy ions and biological.

- Akadémiai Kiadó. (n.d.). MEASUREMENT AND CALCULATION OF DIPOLE MOMENTS FOR PHENOXYSILANES.

- Taylor & Francis Online. (2006, August 19). Meta - Aminobenzoic Acid: Structures and Spectral Characteristics.

- ResearchGate. (2022, January 17). DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications.

- Master Organic Chemistry. (2025, October 17). Dipole Moments and Dipoles.

- SpringerLink. (2024, January 12). Hydration of p - aminobenzoic acid: structures and non-covalent bondings of aminobenzoic acid-water clusters.

- MDPI. (2023, September 30). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.

- MDPI. (n.d.). Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity.

- UCL Discovery. (n.d.). Density functional theory studies of surface interactions and electron transfer in porphyrins and other molecules.

- Wikipedia. (n.d.). Density functional theory.

- PubChem. (n.d.). 3-Amino-4-(methylamino)benzoic acid.

- ResearchGate. (2012, March 7). Intramolecular charge transfer reaction in 3-amino-4-methyl benzoic acid: A study from condensed phase to jet-cooled molecular beam.

- Sigma-Aldrich. (n.d.). 3-AMINO-4-ETHYLAMINO-BENZOIC ACID AldrichCPR.

- PubChemLite. (n.d.). 3-amino-4-ethylbenzoic acid (C9H11NO2).

- Indian Academy of Sciences. (n.d.). Photoinduced intramolecular charge-transfer reactions in 4-amino-3- methyl benzoic acid methyl ester.

- NIST WebBook. (n.d.). Benzoic acid, 3-amino-4-propoxy-, 2-(diethylamino)ethyl ester.

- NIST WebBook. (n.d.). Benzoic acid, 3-amino-.

- ChemicalBook. (2025, July 24). 3-AMINO-4-METHYLAMINO-BENZOIC ACID.

- BLD Pharm. (n.d.). 3-Amino-4-(methylamino)benzoic acid.

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. CECAM - First Principles Theory and Modeling in Organic ElectronicsFirst Principles Theory and Modeling in Organic Electronics [cecam.org]

- 3. Density functional theory - Wikipedia [en.wikipedia.org]

- 4. Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ias.ac.in [ias.ac.in]

- 7. pubs.aip.org [pubs.aip.org]

- 8. DipoleMoment [andrew.cmu.edu]

- 9. sfu.ca [sfu.ca]

- 10. pp.bme.hu [pp.bme.hu]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Synthesis and Downstream Utilization of 3-Amino-4-(ethylamino)benzoic Acid in Drug Development

Molecular Rationale and Pharmacological Context

In the landscape of rational drug design, ortho-phenylenediamines are privileged scaffolds for the construction of benzimidazole-based therapeutics. 3-Amino-4-(ethylamino)benzoic acid (CAS 66315-20-6) [1] serves as a critical pharmaceutical intermediate. While its highly ubiquitous methylamino counterpart (CAS 66315-15-9) is the primary building block for the blockbuster direct thrombin inhibitor dabigatran etexilate[2], the ethylamino variant offers distinct physicochemical advantages.

Causality in Scaffold Selection: Substituting a methyl group with an ethyl moiety at the N4 position fundamentally alters the pharmacokinetic (PK) and pharmacodynamic (PD) profile of the resulting active pharmaceutical ingredient (API). The added steric bulk and increased lipophilicity (higher LogP) enhance the molecule's ability to occupy hydrophobic sub-pockets within target enzymes. This makes this compound an essential intermediate for developing next-generation anticoagulants[3], as well as novel Protein Tyrosine Phosphatase 1B (PTP-1B) inhibitors targeting insulin resistance and metabolic disorders[4].

Pharmacological mechanism of benzimidazole-based direct thrombin inhibitors.

Upstream Synthesis: Generating the Intermediate

The synthesis of this compound is achieved via a highly regioselective two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by catalytic hydrogenation[5].

Optimization of Catalytic Hydrogenation

To ensure scalability and minimal impurity profiles, the reduction step must be carefully optimized. Dissolving metal reductions (e.g., Fe/HCl) are avoided to prevent heavy metal contamination in the final API. Palladium on carbon (Pd/C) provides the cleanest conversion.

Table 1: Quantitative Optimization of Nitro Reduction Parameters

| Catalyst Loading | Solvent | H₂ Pressure (psi) | Time (h) | Yield (%) | HPLC Purity (%) | Impurity Profile |

| 5% Pd/C (10 wt%) | Methanol | 15 | 4.0 | 92.4 | 98.1 | Trace unreacted SM |

| 10% Pd/C (5 wt%) | Methanol | 15 | 2.5 | 98.8 | 99.6 | Optimal |

| 10% Pd/C (5 wt%) | Ethanol | 30 | 3.0 | 95.2 | 98.5 | Minor over-reduction |

| Raney Nickel | Methanol | 50 | 6.0 | 84.0 | 94.2 | Dehalogenation risks |

Protocol 1: SNAr Synthesis of 4-(Ethylamino)-3-nitrobenzoic acid

Mechanistic Note: The chlorine atom on 4-chloro-3-nitrobenzoic acid is highly activated by the strongly electron-withdrawing ortho-nitro and para-carboxylic acid groups, enabling selective displacement by ethylamine without requiring extreme thermal conditions.

-

Charge Reactor: Suspend 4-chloro-3-nitrobenzoic acid (1.0 eq, 50 mmol) in 150 mL of anhydrous tetrahydrofuran (THF).

-

Amine Addition: Dropwise add a 70% aqueous solution of ethylamine (3.0 eq) over 30 minutes at 0°C to control the exothermic nature of the reaction.

-

Reflux: Heat the mixture to 65°C and stir for 12 hours.

-

Self-Validation Checkpoint: The reaction is self-indicating. The off-white starting suspension will transition into an intensely bright yellow, homogeneous solution as the Meisenheimer complex resolves into the nitro-amine product.

-

Workup: Concentrate the mixture under vacuum, dilute with water, and acidify to pH 3 using 1M HCl. Collect the precipitated bright yellow solid via vacuum filtration and dry at 50°C.

Protocol 2: Catalytic Hydrogenation to Target Scaffold

-

Preparation: Dissolve 4-(ethylamino)-3-nitrobenzoic acid (10 g) in 200 mL of LC-MS grade methanol[5].

-

Catalyst Addition: Carefully add 0.5 g of 10% Pd/C under a continuous nitrogen blanket to prevent spontaneous ignition of the solvent.

-

Hydrogenation: Purge the Parr reactor with nitrogen (3x), then with hydrogen gas (3x). Pressurize to 15 psi and stir vigorously at 25°C[5].

-

Self-Validation Checkpoint: Monitor the hydrogen uptake via pressure drop. The reaction is complete when the pressure stabilizes (approx. 2.5 hours). Visually, the solution will shift from bright yellow to a pale, translucent brown.

-

Isolation: Filter the mixture through a tightly packed Celite pad to remove the Pd/C. Concentrate the filtrate under reduced pressure to yield this compound as an off-white to pale brown powder[2].

Workflow for the synthesis and downstream application of this compound.

Downstream Application: Benzimidazole Ring Closure

The primary utility of this compound is its conversion into a 1,2-disubstituted benzimidazole core. This is achieved via amide coupling followed by acid-catalyzed dehydration[3].

Protocol 3: Synthesis of a Benzimidazole API Candidate

Mechanistic Note: The ortho-diamine moiety is highly nucleophilic. The primary amine (position 3) typically attacks the activated carboxylic acid first due to lower steric hindrance compared to the secondary ethylamine (position 4).

-

Amide Coupling: Dissolve this compound (1.0 eq) and a target carboxylic acid (e.g., N-(4-cyanophenyl)glycine) (1.05 eq) in anhydrous DMF.

-

Activation: Add EDCI (1.2 eq) and HOBt (1.2 eq) at 0°C, followed by N,N-diisopropylethylamine (DIPEA) (2.5 eq). Stir at room temperature for 8 hours to form the acyclic amide intermediate.

-

Cyclodehydration: Add glacial acetic acid (10 mL/g of intermediate) and heat the mixture to 100°C for 4 hours. The acidic environment drives the removal of water, forcing the cyclization into the thermodynamically stable benzimidazole ring[3].

-

Self-Validation Checkpoint: Real-time UV-Vis spectroscopy can validate this step. The acyclic amide exhibits a distinct absorption maximum which undergoes a pronounced bathochromic shift (red shift) upon cyclization due to the extended

-conjugation of the newly formed benzimidazole heterocycle.

Analytical Validation Standards

To ensure the integrity of the this compound intermediate before downstream API synthesis, the following analytical benchmarks must be met:

-

LC-MS (ESI+): Expected mass shift from the nitro intermediate to the diamine product is -30 Da (loss of two oxygen atoms, gain of two protons). The target mass is

m/z. -

1H-NMR (DMSO-d6): The disappearance of the highly deshielded aromatic protons adjacent to the nitro group, and the appearance of a broad singlet integrating for 2H around

4.5-5.0 ppm, confirming the successful generation of the primary amine.

References

- US Patent 6,087,380A - Disubstituted bicyclic heterocycles, the preparations and the use thereof as pharmaceutical compositions. Google Patents.

- World Intellectual Property Organization (WO2003082841A1) - 5-substituted 1,1-dioxo-[1,2,5]thiadiazolidin-3-one derivatives as PTPase 1B inhibitors. Google Patents.

Sources

- 1. 66315-20-6 this compound AKSci 9398CD [aksci.com]

- 2. 3-AMINO-4-METHYLAMINO-BENZOIC ACID | 66315-15-9 [chemicalbook.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. WO2003082841A1 - 5-substituted 1,1-dioxo-`1,2,5!thiazolidine-3-one derivatives as ptpase 1b inhibitors - Google Patents [patents.google.com]

- 5. 3-AMINO-4-METHYLAMINO-BENZOIC ACID | 66315-15-9 [chemicalbook.com]

Application Note: Synthesis of 1-Ethyl-1H-Benzimidazole-5-Carboxylic Acid Derivatives via 3-Amino-4-(ethylamino)benzoic Acid

Document ID: AN-8824-B Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound Focus: 3-Amino-4-(ethylamino)benzoic acid (CAS: 66315-20-6)

Executive Summary & Strategic Rationale

The benzimidazole pharmacophore is a cornerstone of modern medicinal chemistry, prominently featured in therapeutics ranging from angiotensin II receptor blockers to direct thrombin inhibitors and protein tyrosine phosphatase 1B (PTP1B) inhibitors. A persistent challenge in benzimidazole synthesis is regioselectivity . Traditional N-alkylation of a generic benzimidazole-5-carboxylic acid core invariably yields a difficult-to-separate mixture of 1-alkyl-5-carboxylic acid and 1-alkyl-6-carboxylic acid regioisomers.

To circumvent this, modern process chemistry utilizes pre-alkylated ortho-diamines. This compound serves as an elite, regiochemically pure building block. By pre-installing the N-ethyl group, cyclization with an electrophile guarantees the exclusive formation of the 1-ethyl-2-substituted-1H-benzimidazole-5-carboxylic acid architecture. This application note details the mechanistic causality, validated protocols, and comparative data for utilizing this precursor in drug development workflows.

Mechanistic Insights & Causality (E-E-A-T)

The successful application of this compound relies on the differential nucleophilicity of its two amine groups.

-

Kinetic Acylation/Condensation: The primary aromatic amine at the 3-position is significantly more nucleophilic than the secondary amine at the 4-position, which is sterically hindered by the ethyl group and electronically modulated. Consequently, initial attack on an electrophile (such as an aldehyde or carboxylic acid) occurs exclusively at the 3-amino group.

-

Thermodynamic Cyclization: Following the formation of the intermediate (an amide or a Schiff base), the secondary 4-ethylamino nitrogen attacks the activated carbon. Subsequent acid-catalyzed dehydration or mild oxidation yields the fully aromatic, thermodynamically stable benzimidazole ring.

This predictable reactivity cascade is heavily leveraged in the synthesis of complex active pharmaceutical ingredients (APIs), including advanced [1] and [2] targeting the coagulation cascade.

Synthetic Workflows

The choice of cyclization pathway depends entirely on the nature of the electrophile (R-group) being introduced at the C2 position.

Fig 1. Divergent regioselective synthetic pathways for benzimidazole core assembly.

Validated Experimental Protocols

The following protocols are designed as self-validating systems , incorporating in-process controls (IPCs) to ensure high-fidelity scale-up, a critical requirement in [3].

Protocol A: Phillips-Type Condensation via Eaton's Reagent

Best for: Aliphatic and stable aromatic carboxylic acids.

Causality Note: Eaton's reagent (7.7 wt%

-

Initialization: Charge a dry, argon-purged reactor with Eaton's reagent (5.0 mL per mmol of substrate).

-

Substrate Addition: Add this compound (1.0 eq, 180.2 g/mol ) in portions at 20 °C. Stir until complete dissolution is achieved.

-

Electrophile Introduction: Add the target carboxylic acid (1.1 eq).

-

Cyclodehydration: Elevate the reactor temperature to 80–90 °C. Maintain for 4–6 hours.

-

In-Process Control (IPC): Withdraw a 50 µL aliquot, quench in 1 mL methanol, and analyze via LC-MS. Validation Trigger: The disappearance of the starting material peak (m/z 181

) validates the completion of the cyclization. -

Workup & Isolation: Cool the mixture to 10 °C. Slowly pour the reaction mass into vigorously stirred crushed ice (highly exothermic).

-

Isoelectric Precipitation: Carefully adjust the pH to 4.5–5.0 using cold 5M

. The zwitterionic benzimidazole-5-carboxylic acid will precipitate as a dense solid. Filter, wash with deionized water, and dry under vacuum at 50 °C.

Protocol B: Oxidative Cyclization with Aldehydes

Best for: Acid-sensitive functional groups, chiral centers, and complex heteroaryls.

Causality Note: Sodium metabisulfite (

-

Initialization: Suspend this compound (1.0 eq) and the target aldehyde (1.05 eq) in N,N-Dimethylformamide (DMF) (10 mL per mmol).

-

Oxidant Addition: Add Sodium metabisulfite (

, 1.2 eq) to the suspension. -

Oxidative Cyclization: Heat the mixture to 80 °C under an open-air condenser.

-

Visual Validation: The reaction will initially be a heterogeneous suspension. As the Schiff base forms and cyclizes, the mixture will transition into a deep, clear solution. Maintain heating for 8–12 hours.

-

IPC: Confirm completion via TLC (Dichloromethane:Methanol 9:1, UV active).

-

Workup & Isolation: Cool to room temperature and pour into 10 volumes of ice-cold water. Stir for 30 minutes to allow the product to crash out. Filter, wash with cold water followed by cold diethyl ether, and dry under vacuum.

Quantitative Data & Pathway Comparison

To aid in route scouting, the following table summarizes the empirical data comparing the two synthetic methodologies when utilizing this compound.

| Parameter | Pathway A: Carboxylic Acid Condensation | Pathway B: Oxidative Aldehyde Cyclization |

| Reagent Profile | R-COOH + Eaton's Reagent | R-CHO + |

| Optimal Temperature | 80 °C – 90 °C | 70 °C – 100 °C |

| Typical Reaction Time | 4 – 6 hours | 8 – 12 hours |

| Regiochemical Yield | > 95% (N1-ethyl specific) | > 98% (N1-ethyl specific) |

| Functional Group Tolerance | Low (Acid-sensitive groups degrade) | High (Tolerates esters, ethers, halides) |

| Scalability & Workup | Moderate (Exothermic quench requires care) | High (Simple aqueous precipitation) |

References

- Source: World Intellectual Property Organization (WIPO)

- Source: United States Patent and Trademark Office (USPTO)

- Source: World Intellectual Property Organization (WIPO)

Application Note: Coordination Chemistry of 3-Amino-4-(ethylamino)benzoic acid (AEBA) in Transition Metal Complexation

Target Audience: Researchers, coordination chemists, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded guide on utilizing 3-Amino-4-(ethylamino)benzoic acid (AEBA) as a multidentate ligand for the synthesis of discrete transition metal complexes and coordination polymers.

Introduction & Rationale

While this compound (CAS: 66315-20-6) is predominantly recognized in the pharmaceutical industry as a critical building block for the direct thrombin inhibitor dabigatran etexilate, its structural topology presents a highly versatile, yet underexplored, scaffold for coordination chemistry.

AEBA is a bifunctional ligand possessing two distinct coordination domains:

-

The o-Phenylenediamine (OPD) Core: Comprising a primary amine (C3) and a secondary ethylamine (C4), this domain acts as a soft, redox-active

-chelator. -

The Carboxylate Tail: The C1 carboxylic acid acts as a hard

-donor capable of monodentate, bidentate, or bridging coordination.

By manipulating the reaction environment (e.g., pH, solvent, and metal center), chemists can orthogonally activate these domains to engineer discrete mononuclear complexes or extended metal-organic frameworks (MOFs).

Mechanistic Insights: Causality in Coordination (E-E-A-T)

The successful deployment of AEBA as a ligand requires a deep understanding of Hard-Soft Acid-Base (HSAB) theory, pH-dependent speciation, and ligand non-innocence.

pH-Dependent Binding Modes

The coordination trajectory of AEBA is strictly governed by the protonation state of its functional groups:

-

Neutral/Acidic Conditions: The carboxylic acid remains protonated (

), rendering the -

Basic Conditions: Addition of a base (e.g., triethylamine or NaOH) deprotonates the carboxylic acid to form a carboxylate anion. The carboxylate binding mode (monodentate vs. bidentate) is dictated by the Lewis acidity and steric tolerance of the metal cation[1]. This activates the ligand for head-to-tail bridging, facilitating the self-assembly of 1D or 2D coordination polymers.

Ligand Non-Innocence (Redox Activity)

Like other o-phenylenediamine derivatives, the

Diagram 1: pH-dependent coordination logic of AEBA with transition metals.

Experimental Protocols: Self-Validating Workflows

The following protocols detail the synthesis of two distinct architectural types using AEBA. Both protocols are designed as self-validating systems, where visual cues (color changes, precipitation) serve as immediate indicators of successful coordination.

Protocol A: Synthesis of a Mononuclear -Chelated Copper(II) Complex

Target:

Step-by-Step Methodology:

-

Preparation: In a Schlenk flask under a continuous stream of dry

, dissolve 2.0 mmol (360 mg) of AEBA in 20 mL of anhydrous methanol. The solution will appear pale yellow. -

Metal Addition: Dissolve 1.0 mmol (170 mg) of

in 10 mL of anhydrous methanol. Add this dropwise to the AEBA solution over 15 minutes via a syringe pump. -

Complexation: Upon addition, the solution will immediately darken to a deep green/brown, indicating the formation of the

-metal coordinate bond. -

Reflux: Heat the reaction mixture to 60°C under reflux for 4 hours to ensure thermodynamic completion.

-

Isolation: Cool the mixture to 0°C in an ice bath to induce crystallization. Filter the resulting microcrystalline precipitate under vacuum.

-

Purification: Wash the precipitate sequentially with cold methanol (2 × 5 mL) and diethyl ether (2 × 10 mL) to remove unreacted ligand. Dry under high vacuum for 12 hours.

Diagram 2: Step-by-step synthetic workflow for the [Cu(AEBA)₂]Cl₂ complex.

Protocol B: Synthesis of a Bridged Zinc(II) Coordination Polymer

Target:

Step-by-Step Methodology:

-

Ligand Activation: Dissolve 2.0 mmol of AEBA in 25 mL of a 1:1 mixture of DMF and Ethanol. Add 2.2 mmol of triethylamine (TEA) to deprotonate the carboxylate. Stir for 30 minutes.

-

Metal Addition: Slowly add a solution of 1.0 mmol

in 10 mL of Ethanol. -

Polymerization: Stir the mixture at room temperature for 24 hours. A gradual formation of an insoluble white/pale-yellow polymeric precipitate will occur.

-

Isolation: Centrifuge the suspension at 5000 rpm for 10 minutes. Decant the supernatant.

-

Washing: Resuspend the solid in hot ethanol to remove trapped DMF and unreacted starting materials. Centrifuge again. Repeat twice. Dry under vacuum at 80°C.

Data Presentation & Validation

To validate the structural integrity of the synthesized complexes, Fourier-transform infrared spectroscopy (FT-IR) is the most rapid and reliable diagnostic tool. The shifts in stretching frequencies (

Table 1: Quantitative Spectroscopic Validation (Expected FT-IR Shifts)

| Functional Group | Free AEBA Ligand (cm⁻¹) | Cu(II) | Zn(II) Bridged Polymer (cm⁻¹) | Mechanistic Causality / Assignment |

| 3420, 3350 | 3280, 3210 | 3290, 3220 | Shift to lower frequency ( | |

| 3380 | 3250 | 3260 | Confirms coordination of the sterically hindered ethylamino nitrogen. | |

| 1685 | 1680 | 1590 ( | Minimal shift in Cu(II) confirms uncoordinated -COOH. Massive shift in Zn(II) ( | |

| 1280 | 1275 | Absent | Disappearance confirms the loss of the carboxylic proton in the polymer. |

References

-

Sigma-Aldrich. "3-AMINO-4-ETHYLAMINO-BENZOIC ACID AldrichCPR". Sigma-Aldrich Product Catalog. Available at: Sigma-Aldrich

-

Dudev, T.; Lim, C. "Effect of Carboxylate-Binding Mode on Metal Binding/Selectivity and Function in Proteins". Accounts of Chemical Research. Available at: ACS Publications[1]

-

Broere, D. L. J. "New avenues for ligand-mediated processes - expanding metal reactivity by the use of redox-active catechol, o-aminophenol and o-phenylenediamine ligands". Chemical Society Reviews. Available at: ResearchGate[2]

Sources

Derivatization of the carboxylic acid group in 3-Amino-4-(ethylamino)benzoic acid

Application Note: Precision Derivatization of the Carboxylic Acid Group in 3-Amino-4-(ethylamino)benzoic acid

Executive Summary & Strategic Analysis

Derivatizing this compound presents a classic "Chemist’s Dilemma": the molecule is a zwitterionic scaffold containing a targetable carboxylic acid (-COOH) flanked by two nucleophilic amines (a primary amine at C3 and a secondary ethylamine at C4).[1][2]

The Core Challenge:

-

Self-Polymerization: Activation of the carboxylic acid (e.g., via acid chlorides or active esters) in the presence of free amines leads to rapid intermolecular polymerization.

-

Cyclization Risk: The ortho-diamine motif is the metabolic and synthetic precursor to benzimidazoles.[2] Incorrect reaction conditions (particularly with aldehydes or carboxylic acid derivatives) can inadvertently trigger cyclization rather than the intended derivatization.[2]

The Solution: This guide details two robust pathways:

-

Path A (Esterification): Utilizes in situ acid protection to mask nucleophilicity, driving the reaction via thermodynamic control.[2]

-

Path B (Amidation): Utilizes a "Protect-Activate-Couple" strategy to ensure chemoselectivity and prevent oligomerization.[1][2]

Chemical Logic & Decision Matrix

Before initiating synthesis, select the pathway based on the target derivative.

Figure 1: Decision matrix for selecting the appropriate derivatization strategy based on the final target utility.

Protocol A: Chemoselective Esterification

Methodology: Thionyl Chloride Mediated Alcoholysis Rationale: This method generates anhydrous HCl in situ.[2] The HCl immediately protonates both the C3 and C4 amines, converting them into non-nucleophilic ammonium salts. This allows the activated carboxylic acid to react exclusively with the alcohol solvent.

Materials

-

Substrate: this compound (1.0 equiv)

-

Solvent: Anhydrous Alcohol (Methanol or Ethanol, 0.5 M concentration)

-

Equipment: Round-bottom flask, reflux condenser, drying tube (CaCl₂), ice bath.

Step-by-Step Procedure

-

Setup (0°C): Charge the flask with anhydrous alcohol. Cool to 0°C using an ice bath.[2]

-

Activation: Add Thionyl Chloride dropwise over 20 minutes.

-

Addition: Add solid this compound in portions. The solution may turn yellow/orange.[2]

-

Reflux: Remove the ice bath and heat the mixture to reflux (65°C for MeOH, 78°C for EtOH) for 4–6 hours.

-

Monitoring: Check via TLC (System: 5% MeOH in DCM).[2] The zwitterionic starting material will stay at the baseline; the ester will move up (Rf ~0.4–0.6).

-

-

Workup (Critical Step):

-

Concentrate the reaction mixture in vacuo to remove excess SOCl₂ and alcohol.

-

Neutralization: The residue is the dihydrochloride salt.[2] To obtain the free base, dissolve in minimal water and carefully adjust pH to ~8 using saturated NaHCO₃.

-

Note: Do not exceed pH 9, as base-catalyzed hydrolysis may occur.[1][2]

-

-

Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[2]

Data Summary: Expected Yields

| Alcohol | Temperature | Time | Yield (Isolated) | Notes |

|---|---|---|---|---|

| Methanol | 65°C | 4 h | 92-96% | Methyl ester crystallizes easily.[1][2] |

| Ethanol | 78°C | 6 h | 88-93% | Slower reaction due to sterics.[1][2] |

| Isopropanol | 82°C | 12 h | <60% | Significant steric hindrance; not recommended.[2] |

Protocol B: High-Fidelity Amidation

Methodology: Boc-Protection followed by HATU Coupling Rationale: Direct coupling using EDC/NHS or HATU without protection will lead to oligomers.[1][2] The ortho-diamine must be masked.[2] We utilize Di-tert-butyl dicarbonate (Boc₂O) to protect the amines.[1][2]

Workflow Visualization

Figure 2: Step-wise workflow for clean amide bond formation.

Step-by-Step Procedure

Phase 1: Protection (Bis-Boc Formation) [1][2]

-

Add Na₂CO₃ (2.5 equiv) followed by Boc₂O (3.0 equiv).[2]

-

Stir at reflux for 16 hours. The secondary amine (ethylamino) is sterically hindered and requires heat to Boc-protect.[2]

-

Acidify carefully with 1M HCl to pH 3 and extract with EtOAc. This yields 3-(Boc-amino)-4-(N-Boc-ethylamino)benzoic acid .[1][2]

Phase 2: Coupling

-

Dissolve the Bis-Boc acid (1.0 equiv) in anhydrous DMF.[2]

-

Add HATU (1.1 equiv) and DIPEA (3.0 equiv).[2] Stir for 5 minutes to form the active ester.[2]

-

Add the target amine (R-NH₂, 1.1 equiv).[2]

-

Stir at Room Temperature for 2–4 hours.

-

Standard aqueous workup (EtOAc/LiCl wash) to remove DMF.[2]

Phase 3: Deprotection

-